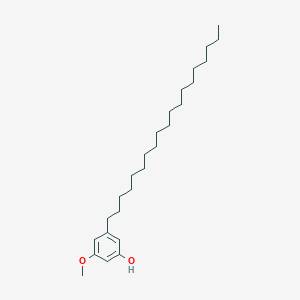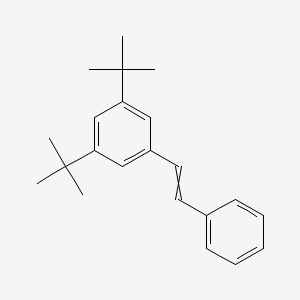
1,3-Di-tert-butyl-5-(2-phenylethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is an organic compound known for its unique structure and properties It is a derivative of benzene, featuring two tert-butyl groups and a styrene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The styrene moiety can be introduced through a subsequent reaction involving the coupling of a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated benzene derivatives.
科学研究应用
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways. The aromatic nature of the compound allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in different environments.
相似化合物的比较
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Lacks the styrene moiety, leading to different reactivity and applications.
Styrene: Contains the phenylethenyl group but lacks the tert-butyl groups, affecting its stability and reactivity.
Tert-butylbenzene: Contains tert-butyl groups but lacks the phenylethenyl group, leading to different chemical behavior.
Uniqueness
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is unique due to the combination of tert-butyl and styrene moieties. This combination imparts specific properties, such as increased stability and unique reactivity, making it valuable in various applications.
属性
CAS 编号 |
140431-85-2 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-5-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C22H28/c1-21(2,3)19-14-18(15-20(16-19)22(4,5)6)13-12-17-10-8-7-9-11-17/h7-16H,1-6H3 |
InChI 键 |
KBPYCTDLVLWVRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
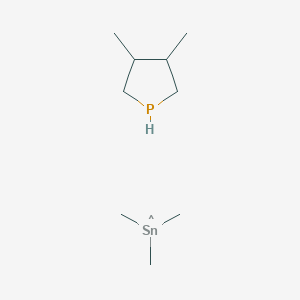
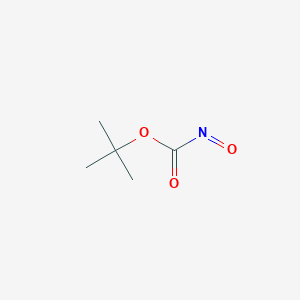

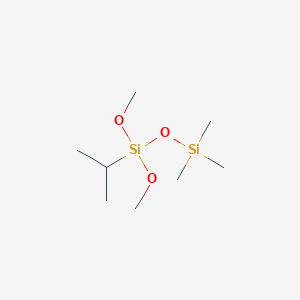
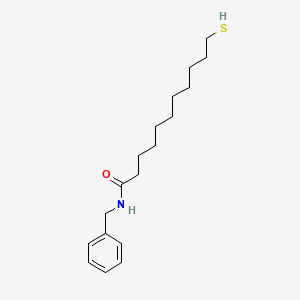
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
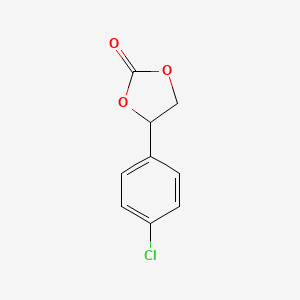
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
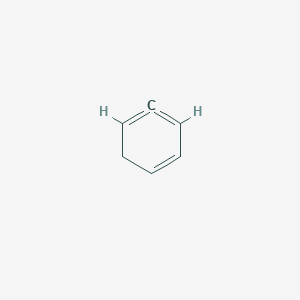
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
